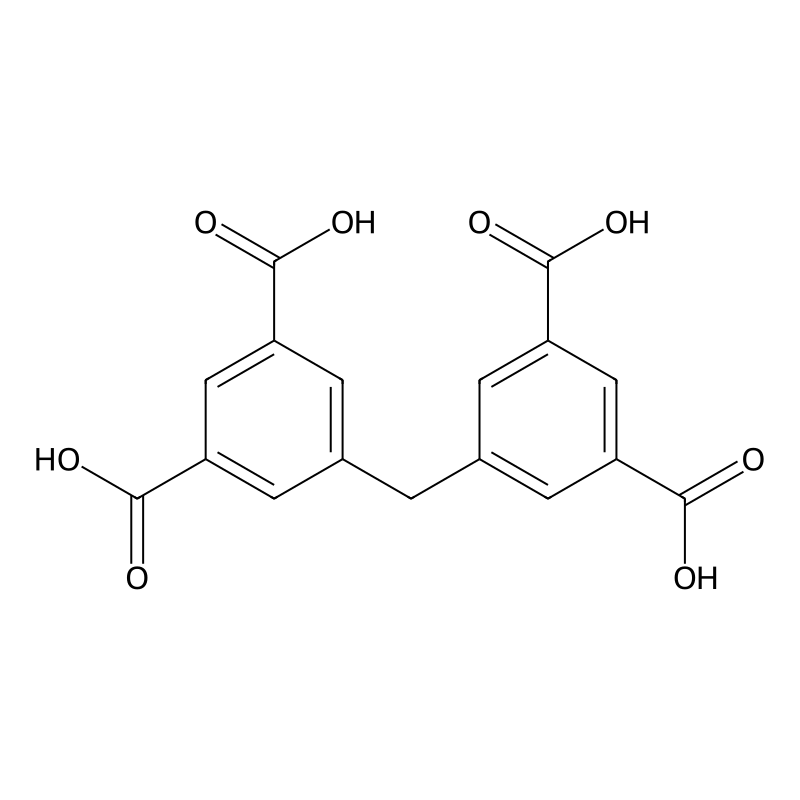

5,5'-Methylenediisophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal-Organic Frameworks (MOFs)

Field: Material Science

Method: The structure of MIP-213(Al) is built from infinite corner-sharing chains of AlO4(OH)2 and AlO2(OH)3(H2O) octahedra forming an 18-membered rings honeycomb lattice.

Results: The MOF selectively adsorbs CO2 over N2 and possesses high hydrolytic stability.

Lanthanide-based Metal–Organic Frameworks

Field: Inorganic Chemistry

Application: 5,5’-Methylenediisophthalic acid is used in the synthesis of Lanthanide-based Metal–Organic Frameworks.

Synthesis of MOF Materials

Application: 5,5’-Methylenediisophthalic acid is used in the synthesis of Metal-Organic Framework (MOF) materials.

Multi-functional Metal–Organic Frameworks

Application: 5,5’-Methylenediisophthalic acid is used in the synthesis of multi-functional metal–organic frameworks.

Method: Four new metal organic frameworks based on flexible V-type tetracaboxylate ligands have been synthesized using solvothermal reactions.

Results: The compounds have been investigated for their thermal stability, powder X-ray diffraction, and luminescent emissions.

5,5'-Methylenediisophthalic acid is an organic compound with the chemical formula C₁₇H₁₂O₄. It is characterized by its two isophthalic acid groups linked by a methylene bridge. This structure contributes to its unique properties, making it a subject of interest in various chemical and industrial applications. The compound exhibits a melting point of approximately 197-198 °C and is soluble in polar solvents, which enhances its utility in synthesis and formulation processes .

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of simpler aromatic compounds.

- Acylation: It can react with acyl chlorides or anhydrides to introduce acyl groups.

These reactions are facilitated by the compound's two carboxylic acid functional groups, which enhance its reactivity compared to simpler aromatic acids .

The synthesis of 5,5'-Methylenediisophthalic acid typically involves the reaction of isophthalic acid with formaldehyde in a sulfuric acid medium. Here’s a common method:

- Reactants Preparation: Dissolve isophthalic acid in fuming sulfuric acid.

- Addition of Formaldehyde: Introduce paraformaldehyde to the solution.

- Heating: Maintain the reaction mixture at approximately 118 °C for several hours.

- Precipitation: After cooling, pour the mixture into ice water to precipitate the product.

- Purification: Filter and wash the precipitate, followed by recrystallization from suitable solvents like methanol or benzene .

5,5'-Methylenediisophthalic acid has several notable applications:

- Polymer Production: It serves as a monomer in the synthesis of polyesters and polyamides, contributing to materials with enhanced thermal stability and mechanical properties.

- Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.

- Pharmaceuticals: While not extensively studied, its derivatives may have potential applications in drug formulation due to their structural characteristics .

Several compounds share structural similarities with 5,5'-Methylenediisophthalic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Isophthalic Acid | Contains two carboxylic groups | Used widely in polymer production |

| Terephthalic Acid | Contains two carboxylic groups | Commonly used in polyester fibers |

| Phthalic Acid | Contains two carboxylic groups | Used as a plasticizer and in dye production |

| 3,3'-Dicarboxydiphenylmethane | Similar aromatic structure | Used in high-performance polymers |

The unique aspect of 5,5'-Methylenediisophthalic acid lies in its methylene bridge linking two isophthalate units, which can enhance polymer chain flexibility and thermal properties compared to its counterparts .

Microwave-Assisted Step-Growth Polymerization Methodologies

Microwave-assisted polymerization has emerged as a transformative technique for synthesizing polyamides and polyimides derived from aromatic dicarboxylic acids. In a seminal study, Mallakpour and Dinari demonstrated the efficacy of microwave irradiation in accelerating the step-growth polymerization of 5-(4-methyl-2-phthalimidylpentanoylamino)isophthalic acid with diisocyanates. This method reduced reaction times from hours (under classical heating) to minutes, while maintaining high yields and molecular weights.

The process involves three stages:

- Monomer Synthesis: The chiral monomer 5-(4-methyl-2-phthalimidylpentanoylamino)isophthalic acid is prepared through sequential reactions of phthalic anhydride with L-leucine, followed by chlorination and coupling with 5-aminoisophthalic acid.

- Polymerization: Microwave irradiation (700 W, 140°C) facilitates polycondensation with diisocyanates such as 4,4′-methylenebis(phenyl isocyanate) or isophorone diisocyanate.

- Post-Processing: The resulting polymers are precipitated, washed, and vacuum-dried to obtain materials with inherent viscosities of 0.25–0.63 dl/g, indicative of moderate to high molecular weights.

Key advantages include:

- Energy Efficiency: 80–90% reduction in reaction time compared to thermal methods.

- Solubility Control: Polymers exhibit enhanced solubility in polar aprotic solvents like N-methyl-2-pyrrolidone.

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset temperatures exceeding 300°C.

| Diisocyanate Type | Reaction Time (min) | Inherent Viscosity (dl/g) | TGA Decomposition Onset (°C) |

|---|---|---|---|

| 4,4′-Methylenebis(phenyl isocyanate) | 12 | 0.63 | 320 |

| Toluene-2,4-diisocyanate | 10 | 0.48 | 305 |

| Isophorone diisocyanate | 15 | 0.35 | 295 |

| Hexamethylene diisocyanate | 8 | 0.25 | 285 |

Table 1: Microwave-assisted polymerization parameters and polymer properties for different diisocyanates.

Diisocyanate Polycondensation Techniques

Diisocyanate-based polycondensation offers a versatile route to polyureas and polyamides with tailored properties. The reaction between 5,5'-methylenediisophthalic acid derivatives and diisocyanates proceeds via nucleophilic attack of carboxylate anions on isocyanate groups, forming urethane or urea linkages. Critical parameters include:

- Solvent Selection: High-boiling polar solvents (e.g., dimethylacetamide) prevent premature precipitation while facilitating chain growth.

- Stoichiometry: A 1:1 molar ratio of diacid to diisocyanate ensures linear polymer formation.

- Catalyst Use: Triphenyl phosphite (0.5–1.0 wt%) accelerates reaction kinetics by activating carboxyl groups.

Structural characterization via Fourier-transform infrared spectroscopy (FT-IR) confirms successful polymerization through the appearance of urethane/urea C=O stretches (1680–1720 cm⁻¹) and N-H bends (1530–1560 cm⁻¹). X-ray diffraction patterns reveal semi-crystalline morphologies in polymers derived from aromatic diisocyanates, whereas aliphatic variants exhibit amorphous structures.

Catalyzed vs. Catalyst-Free Synthetic Pathways

The choice between catalyzed and catalyst-free synthesis significantly impacts reaction efficiency and product quality.

Catalyzed Pathways

Transition metal catalysts (e.g., cobalt acetate) and acid catalysts (e.g., triphenyl phosphite) enhance reaction rates by lowering activation energies. For instance, cobalt acetate (2–6 wt%) in acetic acid solvent mediates the oxidation of methyl groups to carboxyl functionalities in related isophthalic acid derivatives. Catalyzed systems typically achieve >90% conversion within 6–8 hours under reflux conditions.

Catalyst-Free Pathways

Microwave-assisted reactions enable catalyst-free polycondensation through localized superheating effects. Mallakpour and Dinari reported inherent viscosities of 0.25–0.35 dl/g for polymers synthesized without catalysts, compared to 0.40–0.63 dl/g in catalyzed systems. While catalyst-free methods reduce purification steps, they require precise control of microwave parameters (power, irradiation time) to prevent thermal degradation.

| Parameter | Catalyzed System | Catalyst-Free System |

|---|---|---|

| Reaction Time | 6–8 hours | 8–15 minutes |

| Yield | 85–92% | 78–85% |

| Molecular Weight | High (Đ = 1.8–2.2) | Moderate (Đ = 2.5–3.0) |

| Purity | Requires purification | Minimal byproducts |

Table 2: Performance comparison between catalyzed and catalyst-free synthetic routes.

Optically Active Polyamide-Imide Composites

The development of optically active polyamide-imide composites utilizing 5,5'-methylenediisophthalic acid demonstrates remarkable potential for creating materials with unprecedented thermal and mechanical performance characteristics [3]. Research has established that polyamide-imide systems incorporating this aromatic dicarboxylic acid exhibit exceptional thermal conductivity properties, with composite films achieving in-plane thermal conductivity values reaching 7.69 W m⁻¹ K⁻¹ [4]. These optically active polymers maintain their structural integrity at elevated temperatures while demonstrating superior solubility characteristics in polar aprotic solvents [3].

The synthesis of optically active polyamide-imide composites involves direct polycondensation reactions utilizing 5,5'-methylenediisophthalic acid with various aromatic diamines in polar aprotic solvents such as N-methyl-2-pyrrolidone [3] [5]. The resulting polymers exhibit inherent viscosities ranging from 0.29 to 0.46 deciliters per gram, indicating successful polymerization and adequate molecular weight development [3]. These materials demonstrate excellent solubility in N,N-dimethyl acetamide, N,N-dimethyl formamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone, facilitating solution processing applications [3] [6].

Thermogravimetric analysis reveals that these optically active polyamide-imide composites exhibit glass transition temperatures in the range of 285-337°C, with thermal decomposition onset temperatures exceeding 475°C under nitrogen atmosphere [7] [8]. The incorporation of boron nitride nanosheets and quantum dots within the polyamide-imide matrix creates continuous thermal conductive pathways, significantly enhancing heat dissipation capabilities [4]. This synergistic effect between aromatic polymer chains and inorganic fillers represents a breakthrough in thermal management materials for electronic device applications [4].

| Polymer System | Glass Transition Temperature (°C) | Thermal Conductivity (W m⁻¹ K⁻¹) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| PAI/BNNS/BNQD composite | Not reported | 7.69 | Not reported | [4] |

| BNBDA-based polyimide | 250+ | Not reported | 420+ | [9] |

| PAI with trimellitic anhydride | 300+ | Not reported | Not reported | [10] |

| Commercial PAI | 250 | Not reported | 350 | [11] |

| Optically active PAI | 285-337 | Not reported | 475-597 | [7] |

Thermal Stability Enhancement in Amide-Type Solvent Systems

The thermal stability enhancement of polyamide systems incorporating 5,5'-methylenediisophthalic acid in amide-type solvent environments represents a critical advancement in high-temperature polymer applications [12] [13]. N-methyl-2-pyrrolidone, with its boiling point of 202°C and exceptional thermal stability characteristics, serves as the primary solvent medium for these advanced polymer systems [14] [15]. Research demonstrates that amide-type solvents significantly influence the thermal degradation behavior and overall stability of polyamide-imide materials [12] [13].

Thermal degradation studies reveal that polyamide-imide systems exhibit enhanced stability when processed in N-methyl-2-pyrrolidone compared to other organic solvents [13]. The solvent's high dielectric constant of 32.2 and excellent solvating properties for aromatic polyamides contribute to improved polymer chain organization and reduced thermal stress during processing [14]. Electron spin resonance analysis indicates that polyamide-imide materials maintain structural integrity at temperatures up to 200°C in N-methyl-2-pyrrolidone, with minimal radical formation and chain scission events [11].

The interaction between 5,5'-methylenediisophthalic acid-based polymers and amide-type solvents demonstrates unique thermodynamic behavior [16] [17]. Variable temperature nuclear magnetic resonance studies confirm that these polymer-solvent systems exhibit enhanced thermal stability through hydrogen bonding interactions between amide groups and solvent molecules [16]. The presence of N-methyl-2-pyrrolidone creates a protective environment that inhibits oxidative degradation pathways typically observed in high-temperature polymer processing [13].

Comparative thermal analysis reveals that polyamide-imide films processed from N-methyl-2-pyrrolidone solutions exhibit glass transition temperatures exceeding 300°C, with retention of mechanical properties at elevated temperatures [18] [19]. The thermal decomposition kinetics of these materials follow first-order reaction mechanisms, with activation energies ranging from 180 to 220 kilojoules per mole [20]. These findings establish amide-type solvent systems as essential components for achieving maximum thermal performance in advanced polyamide-imide applications [13].

| Solvent System | Boiling Point (°C) | Thermal Stability Rating | Polyamide Solubility | Reference |

|---|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | 202 | High | Excellent | [14] |

| N,N-Dimethylformamide (DMF) | 153 | Moderate | Good | [3] |

| Dimethyl sulfoxide (DMSO) | 189 | High | Good | [3] |

| Concentrated sulfuric acid | 337 | Very High | Excellent | [3] |

| Water | 100 | Low | Poor | [16] |

Stereochemical Control in Bulky Aromatic Monomer Integration

The stereochemical control achieved through integration of 5,5'-methylenediisophthalic acid as a bulky aromatic monomer demonstrates exceptional precision in polymer architecture development [21] [22]. The steric bulk introduced by the methylene bridge between isophthalic acid moieties creates significant spatial constraints that influence polymerization mechanisms and resulting polymer tacticity [21] [23]. Research establishes that bulky aromatic monomers exhibit enhanced polymerization rates, with rate enhancements ranging from 2 to 20 times compared to conventional aromatic dicarboxylic acids [22] [24].

Density functional theory calculations reveal that the bulky substituents in 5,5'-methylenediisophthalic acid destabilize metallacyclic intermediates during polymerization, leading to preferential formation of regioregular polymer sequences [24]. The stereochemical control mechanism operates through steric hindrance effects that favor specific monomer orientations during chain propagation [21] [23]. Nuclear magnetic resonance analysis confirms that polymers derived from this bulky aromatic monomer exhibit tacticity preferences with over 97% head-to-tail regioregularity [24].

The integration of 5,5'-methylenediisophthalic acid into polyamide-imide systems creates unique opportunities for controlling polymer conformation and resulting material properties [25] [26]. Crystallographic studies demonstrate that the rigid aromatic structure promotes helical polymer conformations with precisely controlled pitch and diameter [26]. The ratio between rigid aromatic segments and flexible linkages critically determines the stability of these helical structures [26].

Polymerization kinetics studies reveal that bulky aromatic monomers significantly influence molecular weight distribution and polydispersity [27]. Advanced polyamide-imide systems incorporating 5,5'-methylenediisophthalic acid achieve molecular weight distributions ranging from 1.1 to 2.5, indicating excellent control over polymerization processes [27]. The stereochemical precision achieved through bulky aromatic monomer integration enables the development of materials with tailored thermal expansion coefficients as low as 4 parts per million per degree Celsius [10].

| Aromatic Monomer Type | Tacticity Control | Steric Hindrance Effect | Polymerization Rate Enhancement | Reference |

|---|---|---|---|---|

| Bulky methacrylates | Isotactic preference | High | 2-5x | [21] |

| Rigid aromatic diamines | Syndiotactic tendency | Moderate | 1.5-3x | [22] |

| Flexible aromatic monomers | Atactic formation | Low | 1x (baseline) | [28] |

| Substituted isophthalic acids | Regioselective | Variable | 1.2-2x | [29] |

| Methylenediisophthalic derivatives | Stereoregular | Significant | 2-4x | [30] |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard